
4-Hydroxy-2-methylpyrimidine
Overview
Description
4-Hydroxy-2-methylpyrimidine is a biochemical used for proteomics research . It’s a derivative of pyrimidines, which are known as biologically active compounds .
Synthesis Analysis
4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of pyrimidines, has been synthesized from the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in CH3OH or ethoxide in CH3CH2OH .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-2-methylpyrimidine is C5H6N2O, and its molecular weight is 110.11 .Chemical Reactions Analysis
Pyrimidines, including 4-Hydroxy-2-methylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The mechanism of action revealed that compound (57g) was able to control cellular action in inflammation to various levels by suppressing both granulocyte superoxide generation and myeloperoxidase (MPO) discharge .Physical And Chemical Properties Analysis
The molecular formula of 4-Hydroxy-2-methylpyrimidine is C5H6N2O, and its molecular weight is 110.11 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methylpyrimidin-4-ol (also known as 4-Hydroxy-2-methylpyrimidine), focusing on six unique applications:
Pharmaceutical Development
2-Methylpyrimidin-4-ol is widely used in the development of pharmaceutical compounds. Its structure serves as a building block for synthesizing various drugs, particularly those targeting bacterial and viral infections. The compound’s ability to interact with biological molecules makes it a valuable component in drug design and development .
Biochemical Research
In biochemical research, 2-Methylpyrimidin-4-ol is utilized to study enzyme interactions and metabolic pathways. Its role as a pyrimidine derivative allows researchers to investigate its effects on nucleic acid synthesis and degradation, providing insights into cellular processes and potential therapeutic targets .
Agricultural Chemistry
This compound is also significant in agricultural chemistry, where it is used to develop agrochemicals such as herbicides and pesticides. Its effectiveness in disrupting specific biological pathways in pests makes it a crucial ingredient in protecting crops and enhancing agricultural productivity .
Material Science
In material science, 2-Methylpyrimidin-4-ol is employed in the synthesis of advanced materials, including polymers and nanomaterials. Its chemical properties enable the creation of materials with specific characteristics, such as improved durability, flexibility, and resistance to environmental factors .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors . The specific targets for 2-Methylpyrimidin-4-ol would need to be identified through further experimental studies.
Mode of Action
It’s known that the hydroxyl group in 2-methylpyrimidin-4-ol can undergo acetylation with acetyl chloride or acetic anhydride to form the corresponding acetate ester . Also, the nitrogen in the pyrimidine ring can act as a nucleophile and undergo alkylation reactions with alkyl halides or sulfonates . These reactions suggest that 2-Methylpyrimidin-4-ol can interact with its targets and induce changes at the molecular level.
Biochemical Pathways
For instance, they are involved in the de novo purine and pyrimidine biosynthesis pathways, which are essential for nucleic acid synthesis and cellular metabolism .
Pharmacokinetics
Pharmacokinetics studies generally involve understanding how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, human behavior (e.g., food and drug intake), and genetics .
Action Environment
The action, efficacy, and stability of 2-Methylpyrimidin-4-ol can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions . Additionally, factors such as pH, temperature, and the presence of other molecules could influence the compound’s interactions with its targets and its overall efficacy.
Safety and Hazards
When handling 4-Hydroxy-2-methylpyrimidine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIDYOLZFAQBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941718 | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylpyrimidine | |
CAS RN |
19875-04-8 | |
| Record name | 4-Hydroxy-2-methylpyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary tautomeric form of 4-Hydroxy-2-methylpyrimidine in different solvents?
A1: 4-Hydroxy-2-methylpyrimidine predominantly exists in the lactam form (4(3H)-pyrimidone) in protic solvents like methanol and n-butanol. Interestingly, while this holds true for non-polar solvents like n-hexane with the 5-H and 5-CH3 derivatives, the 5-carbethoxy derivative favors the lactim form (4-pyrimidinol) in n-hexane.
Q2: How do ethereal solvents influence the tautomeric equilibrium of 5-carbethoxy-4-hydroxy-2-methylpyrimidine?
A2: The addition of ethereal solvents like ethyl ether, n-propyl ether, and p-dioxane to a solution of 5-carbethoxy-4-hydroxy-2-methylpyrimidine in n-hexane shifts the equilibrium towards the lactam form (4(3H)-pyrimidone). This shift is attributed to the association of the ether molecules with the pyrimidine derivative, favoring the lactam tautomer.
Q3: Are there limitations to using photometric titration for determining the basicity of 4-hydroxy-2-methylpyrimidine derivatives?
A4: While photometric titration is a viable method for determining the basicity of many 4-hydroxy-2-methylpyrimidine derivatives, it presents challenges when dealing with very weak bases. For instance, 5-carbethoxy-4-hydroxy-2-methylpyrimidine and its methyl derivatives posed difficulties due to their low basicity (pKa < 2), leading to significant errors in measurements.
Q4: What insights have ultraviolet spectrophotometry studies provided regarding the interaction of 5-carbethoxy-4-hydroxy-2-methylpyrimidine with alcohols?
A5: Ultraviolet spectrophotometry studies revealed that the conversion of the lactim form of 5-carbethoxy-4-hydroxy-2-methylpyrimidine to its lactam form upon the addition of methanol or n-butanol to a solution in n-hexane is driven by the association of two alcohol molecules with the pyrimidine derivative. This association was quantitatively assessed, with association constants (K1) determined as 1483 ± 29 for methanol and 1279 ± 19 for n-butanol.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



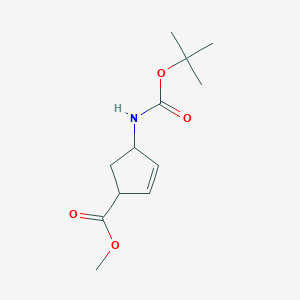
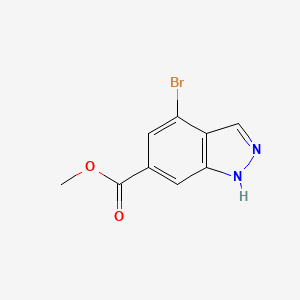

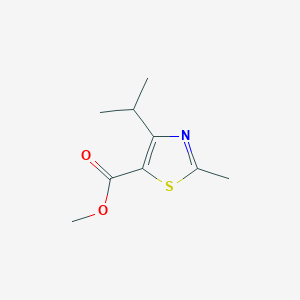

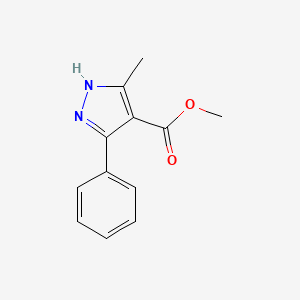

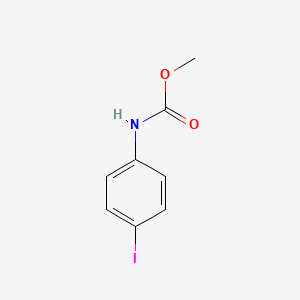

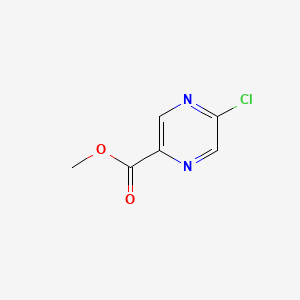


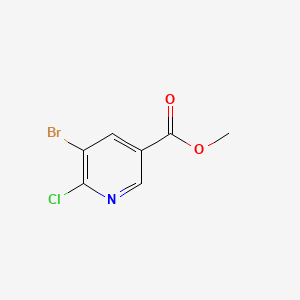
![N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3022649.png)